molecular formula C15H15F5N4O2S B10831404 MrgprX2 antagonist-1

MrgprX2 antagonist-1

Cat. No.: B10831404
M. Wt: 410.4 g/mol
InChI Key: QJCRGWUNWPWJCQ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MrgprX2 antagonist-1 is a compound known for its ability to inhibit the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor is primarily expressed in mast cells and is involved in various allergic and inflammatory responses. This compound has shown potential in treating inflammatory disorders of the skin and other conditions related to mast cell activation .

Chemical Reactions Analysis

MrgprX2 antagonist-1 undergoes various chemical reactions, including:

Scientific Research Applications

MrgprX2 antagonist-1 has several scientific research applications:

Mechanism of Action

MrgprX2 antagonist-1 exerts its effects by binding to the MRGPRX2 receptor on mast cells, thereby inhibiting its activation. This prevents the release of inflammatory mediators such as histamine, prostaglandins, and cytokines, which are responsible for allergic and inflammatory responses. The downstream signaling pathways involve the activation of the phospholipase C pathway, leading to intracellular calcium influx and mast cell degranulation .

Comparison with Similar Compounds

MrgprX2 antagonist-1 is unique compared to other similar compounds due to its high specificity and potency in inhibiting MRGPRX2. Similar compounds include:

This compound stands out due to its potential therapeutic applications and its ability to specifically target MRGPRX2, making it a valuable compound for research and development in the field of allergic and inflammatory diseases.

Properties

Molecular Formula

C15H15F5N4O2S

Molecular Weight

410.4 g/mol

IUPAC Name

3-[5-[(3,5-difluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-ethyl-1-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]urea

InChI

InChI=1S/C15H15F5N4O2S/c1-2-24(7-11(25)15(18,19)20)14(26)21-13-23-22-12(27-13)5-8-3-9(16)6-10(17)4-8/h3-4,6,11,25H,2,5,7H2,1H3,(H,21,23,26)/t11-/m1/s1

InChI Key

QJCRGWUNWPWJCQ-LLVKDONJSA-N

Isomeric SMILES

CCN(C[C@H](C(F)(F)F)O)C(=O)NC1=NN=C(S1)CC2=CC(=CC(=C2)F)F

Canonical SMILES

CCN(CC(C(F)(F)F)O)C(=O)NC1=NN=C(S1)CC2=CC(=CC(=C2)F)F

Origin of Product

United States

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